molecular formula C9H9FO4S B1423381 Methyl 2-[(fluorosulfonyl)methyl]benzoate CAS No. 1354953-70-0

Methyl 2-[(fluorosulfonyl)methyl]benzoate

Cat. No. B1423381
CAS RN: 1354953-70-0
M. Wt: 232.23 g/mol
InChI Key: QLOANAOVRLNZBO-UHFFFAOYSA-N
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Description

“Methyl 2-[(fluorosulfonyl)methyl]benzoate” is a chemical compound with the CAS Number: 1354953-70-0 . It has a molecular weight of 232.23 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is methyl 2-[(fluorosulfonyl)methyl]benzoate . The InChI Code is 1S/C9H9FO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3 . This indicates the compound’s molecular structure and arrangement of atoms.


Physical And Chemical Properties Analysis

“Methyl 2-[(fluorosulfonyl)methyl]benzoate” is a powder that is stored at room temperature . It has a molecular weight of 232.23 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Use in Acaricides : A related compound, Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, known as amidoflumet, is used as an acaricide. Its chemical structure allows for certain molecular interactions, such as intra-molecular hydrogen bonding (Kimura & Hourai, 2005).

  • Friedel–Crafts Acylation of Aromatics : Methyl benzoate, a related compound, can be activated by trifluoromethanesulfonic acid to react with aromatic compounds, producing benzophenone derivatives. This demonstrates its utility in organic synthesis (Hwang, Prakash, & Olah, 2000).

  • Formation of Fluoroalkoxy Benzenes : The formation of fluoroalkoxy benzenes, important in various applications such as pharmaceuticals and pesticides, can involve the reaction of haloalkyl fluorides with phenol derivatives. Methyl 2-[(fluorosulfonyl)methyl]benzoate may have relevance in similar synthetic routes (Gupton et al., 1982).

  • In Organic Synthesis : Methyl 2-methoxy-5-aminosulfonyl benzoate, a similar compound, is used in the synthesis of sulpiride, highlighting the potential of Methyl 2-[(fluorosulfonyl)methyl]benzoate in the synthesis of complex organic molecules (Xu, Guo, Li, & Liu, 2018).

  • Cascade Synthesis of Benzoate Esters : Anionic cascade reactions involving similar compounds can be used to synthesize 2,4-substituted benzoate esters, indicating the potential utility of Methyl 2-[(fluorosulfonyl)methyl]benzoate in such processes (Qureshi & Njardarson, 2022).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . In case of exposure, specific procedures such as washing with plenty of water, removing contaminated clothing, and seeking medical attention are recommended .

properties

IUPAC Name

methyl 2-(fluorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOANAOVRLNZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(fluorosulfonyl)methyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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